What is the mechanism of action of Cyclovirobuxine D?
What is the mechanism of action of Cyclovirobuxine D?
An In-depth Technical Guide on the Mechanism of Action of Cyclovirobuxine D
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclovirobuxine D (CVB-D) is a triterpenoid (B12794562) steroid alkaloid extracted from the traditional Chinese medicinal plant Buxus microphylla.[1] Initially recognized and clinically utilized for its cardiovascular protective effects, including the treatment of arrhythmias, heart failure, and myocardial ischemia, recent research has unveiled its potent anticancer and analgesic properties.[1][2][3] This technical guide provides a comprehensive overview of the multifaceted mechanism of action of CVB-D, detailing its molecular targets and signaling pathways. The information is supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for research and development professionals.
Core Mechanisms of Action: A Multifaceted Profile
Cyclovirobuxine D exhibits a diverse pharmacological profile by modulating a variety of signaling pathways and cellular processes. Its mechanism of action can be broadly categorized into cardioprotective, anticancer, and analgesic effects.
Cardioprotective Mechanisms
CVB-D's established role in treating cardiovascular diseases stems from its influence on cardiac electrophysiology, ion channel function, and cellular stress responses.[1]
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Anti-Arrhythmic Effects: CVB-D demonstrates significant anti-atrial fibrillation properties.[4] Its electrophysiological mechanism involves prolonging the action potential duration (APD) and the effective refractory period (ERP) in atrial cells, an action characteristic of Class III anti-arrhythmic drugs.[4][5] At higher concentrations (30 µmol/L), it also decreases the maximal velocity of depolarization (Vmax), a feature of Class I anti-arrhythmics.[4][6] This dual action helps to suppress abnormal automaticity and interrupt reentry circuits that cause arrhythmias.[4][6]
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Ion Channel Modulation:
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Potassium Channels: CVB-D is an ether-a-go-go related gene (ERG) potassium channel blocker, with an IC50 value of 19.7 μM in HEK293 cells.[7] Its blockade is activation-dependent, suggesting it binds preferentially to open ERG channels.[7]
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Calcium Channels: It facilitates the utilization of intracellular Ca2+ and prevents its loss, which may underlie its protective effect in heart failure.[2]
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Cardiomyocyte Protection:
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Suppression of Oxidative Stress: In doxorubicin-induced cardiomyopathy, CVB-D pretreatment attenuates cardiac contractile dysfunction by reducing oxidative damage, including lipid peroxidation and protein carbonylation, and preserving the ratio of reduced to oxidized glutathione (B108866) (GSH/GSSG).[1][8]
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Mitochondrial Biogenesis: It prevents doxorubicin-induced impairment of mitochondrial biogenesis by preserving the expression of key regulators like peroxisome proliferator-activated receptor γ coactivator-1α (PGC-1α) and nuclear respiratory factor 1 (NRF1).[1][8] This action helps maintain mitochondrial DNA copy number and function.[8]
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Inhibition of Programmed Cell Death: CVB-D ameliorates diabetic cardiomyopathy by inhibiting NLRP3-mediated cardiomyocyte pyroptosis.[9][10] It also alleviates sepsis-induced cardiac injury by mitigating ferroptosis and reducing cytoplasmic iron overload.[11] In the context of doxorubicin (B1662922) toxicity, it reduces myocardial apoptosis by inhibiting the release of mitochondrial cytochrome c into the cytosol.[1]
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Vascular Effects: CVB-D induces coronary vasodilation, an effect linked to the endothelial release of nitric oxide (NO).[2]
Anticancer Mechanisms
CVB-D has emerged as a promising agent in oncology, demonstrating inhibitory effects across various cancer types by targeting key signaling pathways involved in proliferation, survival, and metastasis.
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Induction of Apoptosis and Cell Cycle Arrest:
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In gastric cancer cells, CVB-D induces mitochondria-mediated apoptosis by up-regulating cleaved Caspase-3 and the Bax/Bcl-2 ratio.[12] It also arrests the cell cycle at the S phase.[12]
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In non-small cell lung cancer (NSCLC), it induces G2/M phase arrest by suppressing the KIF11-CDC25C-CDK1-CyclinB1 regulatory network.[13]
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In glioblastoma (GBM), CVB-D triggers apoptosis and mitochondrial damage through the generation of reactive oxygen species (ROS), which mediates the mitochondrial translocation of cofilin.[14][15]
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Inhibition of Key Oncogenic Signaling Pathways:
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Akt/mTOR Pathway: In breast and gastric cancer cells, CVB-D induces autophagy-associated cell death by attenuating the phosphorylation of Akt and mTOR.[12][14][]
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AKT/ERK Pathway: In colorectal cancer (CRC), CVB-D inhibits tumorigenesis by targeting the CTHRC1-AKT/ERK-Snail signaling pathway.[14][17] This leads to the suppression of proliferation, migration, and epithelial-mesenchymal transition (EMT).[17]
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NF-κB/JNK Pathway: In NSCLC, CVB-D inhibits cell growth and progression by suppressing the activation of the NF-κB/JNK signaling pathway.[13]
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Analgesic Mechanisms
Recent studies have repurposed CVB-D as a potent analgesic, particularly for inflammatory and neuropathic pain.[3][18]
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Inhibition of Voltage-Gated Calcium Channels: The primary analgesic mechanism involves the potent inhibition of voltage-gated Ca(v)3.2 T-type calcium channels, which are abundantly expressed in nociceptive neurons.[3][18] It also inhibits Ca(v)2.2 channels, but its pain-relieving effects are predominantly mediated through Ca(v)3.2 blockade.[3] This inhibition attenuates the excitability of dorsal root ganglion neurons, thereby reducing pain hypersensitivity.[3]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies on Cyclovirobuxine D.
Table 1: In Vitro Efficacy and Potency of Cyclovirobuxine D
| Target/Assay | Cell Line | Parameter | Value | Reference |
|---|---|---|---|---|
| hERG Potassium Channel | HEK293 | IC₅₀ | 19.7 µM | [7] |
| Cell Viability | MGC-803 (Gastric Cancer) | % Viability | ~10% at 240 µM (72h) | [12] |
| Cell Viability | MKN28 (Gastric Cancer) | % Viability | ~20% at 240 µM (72h) | [12] |
| Cell Viability | T98G (Glioblastoma) | IC₅₀ | ~120 µM (approx.) | [14] |
| Cell Viability | U251 (Glioblastoma) | IC₅₀ | ~120 µM (approx.) | [14] |
| Ca(v)3.2 T-type Channel | HEK293T | % Inhibition | ~70% at 30 µM | [3] |
| Ca(v)2.2 Channel | HEK293T | % Inhibition | ~60% at 30 µM |[3] |
Table 2: In Vivo Experimental Data for Cyclovirobuxine D
| Animal Model | Condition | Dosage | Key Finding | Reference |
|---|---|---|---|---|
| Mice | Doxorubicin Cardiomyopathy | Not specified | Attenuated increases in LVEDD/LVEDS; Attenuated decreases in EF/FS | [1] |
| Rats | Myocardial Infarction | 0.5, 1.0, 2.0 mg/kg (i.g.) | Beneficial for heart failure | [] |
| Mice | Inflammatory Pain (CFA) | 10.07 µg (i.pl.) | Attenuated mechanical and thermal hypersensitivity for >2 weeks | [3] |
| Mice | Lethal Dose (LD₅₀) | 8.9 mg/kg (i.v.) | N/A | [2] |
| Mice | Lethal Dose (LD₅₀) | 9.2 mg/kg (i.p.) | N/A | [2] |
| Mice | Lethal Dose (LD₅₀) | 293 mg/kg (i.g.) | N/A |[2] |
LVEDD: Left Ventricular End-Diastolic Dimension; LVEDS: Left Ventricular End-Systolic Dimension; EF: Ejection Fraction; FS: Fractional Shortening; i.g.: intragastric; i.pl.: intraplantar; i.v.: intravenous; i.p.: intraperitoneal.
Key Experimental Protocols
This section details common methodologies used to investigate the mechanism of action of CVB-D.
Cell Viability and Proliferation Assays
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Objective: To determine the cytotoxic and anti-proliferative effects of CVB-D on cancer cells.
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Methodology (CCK-8/MTT Assay):
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Cell Seeding: Cancer cells (e.g., T98G, U251, MGC-803) are seeded into 96-well plates at a specified density and allowed to adhere overnight.[14]
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Treatment: Cells are treated with increasing concentrations of CVB-D (e.g., 0-240 µM) for various time points (e.g., 24, 48, 72 hours).[12][17]
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Reagent Incubation: After treatment, CCK-8 or MTT reagent is added to each well and incubated according to the manufacturer's protocol.
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Data Acquisition: The absorbance is measured using a microplate reader at the appropriate wavelength. Cell viability is calculated as a percentage relative to untreated control cells.
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Apoptosis Analysis
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Objective: To quantify CVB-D-induced apoptosis.
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Methodology (Flow Cytometry with Annexin V/PI Staining):
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Cell Treatment: Cells are treated with CVB-D as described above.
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Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS.
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Staining: Cells are resuspended in binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) in the dark.
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Analysis: Samples are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while double-positive cells are late apoptotic.
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Methodology (TUNEL Assay for Tissue):
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Tissue Preparation: Heart tissue sections are deparaffinized and rehydrated.[1]
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Permeabilization: Sections are treated with Proteinase K to permeabilize the tissue.
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TUNEL Reaction: The sections are incubated with the TUNEL reaction mixture (containing TdT enzyme and labeled nucleotides) to label DNA strand breaks.
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Visualization: Labeled apoptotic cells are visualized using fluorescence microscopy. The percentage of apoptotic cells is quantified.[1]
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Western Blot Analysis
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Objective: To measure the expression and phosphorylation status of proteins in key signaling pathways.
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Methodology:
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Protein Extraction: Cells or tissues are lysed using RIPA buffer, and protein concentration is determined by BCA assay.[19]
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Electrophoresis: Equal amounts of protein (15-30 µg) are separated by SDS-PAGE.[19]
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Transfer: Proteins are transferred from the gel to a PVDF membrane.[19]
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Blocking and Incubation: The membrane is blocked (e.g., with 5% non-fat milk) and then incubated overnight at 4°C with primary antibodies against target proteins (e.g., p-AKT, AKT, p-ERK, ERK, Cleaved Caspase-3, PGC-1α, NLRP3).[17][19]
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Secondary Antibody and Detection: The membrane is incubated with an HRP-conjugated secondary antibody and visualized using an ECL substrate.[19] Band intensity is quantified using software like ImageJ.[19]
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Animal Models
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Objective: To evaluate the in vivo efficacy of CVB-D.
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Methodology (Doxorubicin-Induced Cardiomyopathy Model):
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Animal Grouping: Male mice are randomly divided into groups (e.g., Control, CVB-D alone, Doxorubicin (DOX) alone, CVB-D + DOX).[1]
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Treatment Regimen: The CVB-D group receives CVB-D pretreatment for a specified period. The DOX group receives an injection of doxorubicin to induce cardiotoxicity. The combination group receives both.
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Functional Assessment: Cardiac function is assessed using echocardiography to measure parameters like LVEF and FS.[1]
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Histological and Molecular Analysis: At the end of the study, hearts are harvested for histological staining (e.g., H&E, TUNEL) and molecular analysis (Western Blot, PCR).[1]
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Mandatory Visualizations
Caption: CVB-D cardioprotective signaling pathways.
Caption: CVB-D mechanism in colorectal cancer.
Caption: CVB-D mechanism in non-small cell lung cancer.
Caption: General experimental workflow for CVB-D analysis.
References
- 1. Cyclovirobuxine D Attenuates Doxorubicin-Induced Cardiomyopathy by Suppression of Oxidative Damage and Mitochondrial Biogenesis Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Cyclovirobuxine D, a cardiovascular drug from traditional Chinese medicine, alleviates inflammatory and neuropathic pain mainly via inhibition of voltage-gated Cav3.2 channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Anti-atrial fibrillation effects of cyclovirobuxine-D and its electrophysiological mechanism studied on guinea pig atria] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CV Pharmacology | Class I Antiarrhythmics (Sodium-Channel Blockers) [cvpharmacology.com]
- 7. caymanchem.com [caymanchem.com]
- 8. Cyclovirobuxine D Attenuates Doxorubicin-Induced Cardiomyopathy by Suppression of Oxidative Damage and Mitochondrial Biogenesis Impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cyclovirobuxine D Ameliorates Experimental Diabetic Cardiomyopathy by Inhibiting Cardiomyocyte Pyroptosis via NLRP3 in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Cyclovirobuxine D Ameliorates Experimental Diabetic Cardiomyopathy by Inhibiting Cardiomyocyte Pyroptosis via NLRP3 in vivo and in vitro [frontiersin.org]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Cyclovirobuxine D inhibits growth and progression of non-small cell lung cancer cells by suppressing the KIF11-CDC25C-CDK1-CyclinB1 G2/M phase transition regulatory network and the NFκB/JNK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Cyclovirobuxine D Induces Apoptosis and Mitochondrial Damage in Glioblastoma Cells Through ROS-Mediated Mitochondrial Translocation of Cofilin [frontiersin.org]
- 15. Cyclovirobuxine D Induces Apoptosis and Mitochondrial Damage in Glioblastoma Cells Through ROS-Mediated Mitochondrial Translocation of Cofilin - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cyclovirobuxine D inhibits colorectal cancer tumorigenesis via the CTHRC1-AKT/ERK-Snail signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cyclovirobuxine D, a cardiovascular drug from traditional Chinese medicine, alleviates inflammatory and neuropathic pain mainly via inhibition of voltage-gated Cav3.2 channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. frontiersin.org [frontiersin.org]
